Cas no 34566-05-7 ((2R)-octan-2-amine)
(2R)-octan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (R)-Octan-2-amine
- (2R)-Octylamine
- (R)-(-)-1-Methylheptylamine~(2R)-Octylamine
- (R)-(-)-2-Aminooctane
- (R)-1-Methylheptylamine
- (R)-2-Octylamine
- (R)-2-Aminooctane
- 2-Octanamine, (2R)-
- AKOS016015904
- 34566-05-7
- SCHEMBL356308
- MFCD01091017
- 2-Octylamine, (-)-
- (r)-2-amino-octane
- 2-Octylamine, (2R)-
- E84014
- (-)-2-Octylamine
- (2R)-2-Octanamine
- CS-0204339
- HBXNJMZWGSCKPW-MRVPVSSYSA-N
- (-)-2-Aminooctane
- RJM666K1LK
- AKOS006341290
- EN300-1841500
- J-019649
- 2-Octanamine, (R)-
- (2R)-octan-2-amine
- (2R)-2-octylamine
- Q27288150
- (R)-2-Aminooctane, >=98.0% (GC)
- (2R)-2-aminooctane
- UNII-RJM666K1LK
- L-2-aminooctane
- (R)-2-Aminooctane, ChiPros(R), produced by BASF, 98%
-
- MDL: MFCD01091017
- Inchi: 1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3/t8-/m1/s1
- InChI Key: HBXNJMZWGSCKPW-MRVPVSSYSA-N
- SMILES: N[C@H](C)CCCCCC
- BRN: 1719320
Computed Properties
- Exact Mass: 129.15200
- Monoisotopic Mass: 129.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 52.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.77
- Melting Point: <-20°C
- Boiling Point: 163-165 ºC
- Flash Point: Degrees Fahrenheit:123.8°F
Degrees Celsius:51°C - Refractive Index: 1.4235
- PSA: 26.02000
- LogP: 3.00430
- Solubility: Not determined
- Sensitiveness: Air Sensitive
(2R)-octan-2-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H226-H302-H314-H400
- Warning Statement: P273-P280-P305 + P351 + P338-P310
- Hazardous Material transportation number:UN 2735
- WGK Germany:3
- Hazard Category Code: 10-22-34-50
- Safety Instruction: S26-S36/37/39-S45-S61
- FLUKA BRAND F CODES:10-34
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Safety Term:8
- Packing Group:II
- Risk Phrases:R22; R34; R50
- Storage Condition:Flammable area
(2R)-octan-2-amine Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(2R)-octan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RK915-200mg |
(2R)-octan-2-amine |
34566-05-7 | 98.0% (GC) | 200mg |
¥222.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RK915-1g |
(2R)-octan-2-amine |
34566-05-7 | 98.0% (GC) | 1g |
¥569.0 | 2022-07-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R921226-1g |
(R)-2-Aminooctane |
34566-05-7 | 98% (GC) | 1g |
¥499.00 | 2022-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I169738-1g |
(2R)-octan-2-amine |
34566-05-7 | 98.0% (GC) | 1g |
¥514.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I169738-5g |
(2R)-octan-2-amine |
34566-05-7 | 98.0% (GC) | 5g |
¥1750.90 | 2023-09-02 | |
| Apollo Scientific | OR315297-1g |
(R)-2-Octylamine |
34566-05-7 | 1g |
£85.00 | 2025-02-19 | ||
| Apollo Scientific | OR315297-5g |
(R)-2-Octylamine |
34566-05-7 | 5g |
£293.00 | 2025-02-19 | ||
| abcr | AB180661-1 g |
(R)-(-)-2-Aminooctane, 98%, ee 98%; . |
34566-05-7 | 98% | 1g |
€56.80 | 2022-09-01 | |
| abcr | AB180661-5 g |
(R)-(-)-2-Aminooctane, 98%, ee 98%; . |
34566-05-7 | 98% | 5g |
€108.00 | 2022-06-11 | |
| eNovation Chemicals LLC | D638355-5g |
(R)-octan-2-amine |
34566-05-7 | 95% | 5g |
$1300 | 2024-08-03 |
(2R)-octan-2-amine Suppliers
(2R)-octan-2-amine Related Literature
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Koen Adriaensen,Jannick Vercammen,Cédric Van Goethem,Samuel Eyley,Ivo Vankelecom,Wim Thielemans,Dirk De Vos Green Chem. 2020 22 85
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Feng-Xia Wang,Yong-Qiang Liu,Song Qiu,Ge-Bo Pan RSC Adv. 2014 4 6009
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Bing Liang,Li Zhang,Yuanzhi Jiang,Siqi Chen,Mingjian Yuan J. Mater. Chem. C 2023 11 4993
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Juan Mangas-Sanchez,Mahima Sharma,Sebastian C. Cosgrove,Jeremy I. Ramsden,James R. Marshall,Thomas W. Thorpe,Ryan B. Palmer,Gideon Grogan,Nicholas J. Turner Chem. Sci. 2020 11 5052
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Gouranga H. Debnath,Zheni N. Georgieva,Brian P. Bloom,Susheng Tan,David H. Waldeck Nanoscale 2021 13 15248
Additional information on (2R)-octan-2-amine
Recent Advances in the Study of 34566-05-7 and (2R)-octan-2-amine in Chemical Biology and Pharmaceutical Research
The chemical compound 34566-05-7 and its derivative (2R)-octan-2-amine have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being investigated for their potential applications in drug development, particularly in the context of chiral synthesis and bioactive molecule design. This research brief aims to summarize the latest findings related to these compounds, highlighting their synthesis, biological activity, and potential therapeutic applications.
Recent studies have focused on the enantioselective synthesis of (2R)-octan-2-amine, a chiral amine that serves as a key intermediate in the production of various pharmacologically active compounds. Researchers have developed novel catalytic methods to achieve high enantiomeric purity, which is critical for ensuring the efficacy and safety of resulting drug candidates. The compound 34566-05-7 has been identified as a precursor in these synthetic pathways, with its unique chemical properties enabling efficient transformation into desired products.
In terms of biological activity, preliminary investigations suggest that (2R)-octan-2-amine exhibits promising interactions with certain neurotransmitter systems, making it a potential candidate for the treatment of neurological disorders. Additionally, its role in modulating enzyme activity has been explored, with particular interest in its application as an inhibitor or activator in metabolic pathways. These findings are supported by in vitro and in vivo studies, which demonstrate the compound's bioavailability and target specificity.
The pharmaceutical industry has shown growing interest in these compounds due to their versatility and potential for scalability. Recent patents and industry reports indicate that several companies are investing in the development of (2R)-octan-2-amine-based therapeutics, with a focus on optimizing synthesis routes and improving yield. Furthermore, the integration of computational chemistry and machine learning approaches has accelerated the discovery of new derivatives with enhanced properties.
In conclusion, the study of 34566-05-7 and (2R)-octan-2-amine represents a vibrant area of research with significant implications for drug discovery and development. The advancements in synthetic methodologies, coupled with a deeper understanding of their biological mechanisms, pave the way for innovative therapeutic solutions. Future research directions may include exploring their applications in combination therapies and investigating their potential in treating rare diseases.